A highly developed and sustainable pathway for anthranilate production uses engineered Escherichia coli (E. coli). This approach is a compelling alternative to traditional chemical synthesis from petroleum-based benzene [1].
The core strategy involves genetically modifying E. coli to overproduce and accumulate anthranilate, which is then converted to its sodium salt [1].
The following methodology is adapted from a metabolic engineering study [1].
Strain Engineering:
Fermentation Protocol:
Downstream Processing:
The following diagram illustrates this engineered metabolic pathway for anthranilate production in E. coli.
Engineered E. coli pathway for this compound production.
The table below summarizes the performance of different engineered E. coli strains in shake flasks with minimal medium [1].
| E. coli Strain | Anthranilate Titer (g/L) | Yield from Glucose (g/g) | Key Genetic Features |
|---|---|---|---|
| W3110 trpD9923 | 0.31 | 0.06 | Base mutant strain (trpD-) |
| W3110 trpD9923 PTS- | 0.70 | 0.12 | trpD-, PTS inactivation |
| W3110 trpD9923/ pJLBaroGfbrtktA | 0.75 | 0.08 | trpD-, AroGfbr & TktA overexpression |
The search results provide less detailed information on direct chemical synthesis routes.
Anthranilate is synthesized from chorismate, the final product of the shikimate pathway. The core metabolic logic from glucose to anthranilate-derived products can be visualized below.
Core metabolic logic from glucose to anthranilate and its derivatives.
Microbial production of anthranilate primarily involves engineering the shikimate pathway in E. coli. Key strategies include:
trpD prevents the conversion of anthranilate to phosphoribosyl anthranilate, causing anthranilate to accumulate [1] [2].aroGfbr) and transketolase (tktA) increases carbon flux into the shikimate pathway [1] [2].pheA, tyrA, and pabA prevents carbon diversion toward other aromatic amino acids and compounds [2].galP) and phosphorylation (glk) systems can increase intracellular PEP, a key precursor [1].Quantitative results from engineered strains are summarized below.
| Engineering Strategy / Strain | Anthranilate Titer | Yield from Glucose | Culture System & Medium |
|---|---|---|---|
| Base strain (W3110 trpD9923) [1] | 0.31 g/L | 0.06 g/g | Shake flask, Minimal |
| Base strain + PTS inactivation [1] | 0.70 g/L | 0.12 g/g | Shake flask, Minimal |
Base strain + aroGfbr & tktA overexpression [1] |
0.75 g/L | 0.11 g/g | Shake flask, Minimal |
| Fed-batch with engineered strain [1] | 14 g/L | Not specified | Fed-batch, Complex |
| Rational cell factory (C. glutamicum) [2] | 26.40 g/L | Not specified | Fed-batch, Glucose minimal |
| Recent E. coli cell factory [2] | ~4 g/L | Not specified | Fed-batch, Optimized |
antAp-lacZ) to monitor the expression of anthranilate-related genes in vivo [3].Anthranilate acts as a signaling molecule that can inhibit biofilm formation. This protocol can be used to test its effect.
Workflow for testing the anti-biofilm activity of anthranilate.
Anthranilate has direct and indirect roles in pharmaceutical science.
The table below summarizes the known physicochemical properties of Sodium Anthranilate from the search results:
| Property | Value / Description | Source |
|---|---|---|
| Chemical Name | This compound; Anthranilic Acid Sodium Salt; 2-Aminobenzoic Acid Sodium Salt | [1] |
| CAS Registry Number | 552-37-4 | [1] |
| Molecular Formula | C₇H₆NNaO₂ | [1] |
| Molecular Weight | 159.12 g/mol | [1] |
| Melting Point | < 250 °C | [1] |
| Appearance | Very Dark Grey solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage Conditions | Hygroscopic; store in a refrigerator under an inert atmosphere | [1] |
| pKa of Parent Acid | 2.17 (amino group); 4.85 (carboxyl group) | [2] |
While direct solubility data is sparse, the research outlines specific experimental protocols involving this compound.
One study detailed the use of ¹H NMR to investigate how this compound interacts with and alters the structure of gemini surfactant micelles [3].
From a biochemical perspective, this compound is the salt of anthranilic acid, a key metabolic intermediate.
The relationship between anthranilic acid and its salt in biosynthesis can be visualized as follows:
The search results provide detailed methodologies for how sodium anthranilate is used in two distinct research applications: studying micellar systems and separating sugar derivatives.
1. ¹H NMR Analysis for Micellar Structural Transitions
This protocol details the use of this compound (NaAn) to induce structural changes in gemini surfactant micelles, studied via ¹H NMR [1] [2].
The experimental workflow for this study can be summarized as follows:
2. HPLC-UV Analysis of Anthranilate-Derivatized Sugars
This method describes a reverse-phase HPLC technique for separating sugars after pre-column derivatization with isatoic anhydride to form UV-active anthranilate derivatives [3].
The following table consolidates key physicochemical and experimental data for this compound from the search results.
| Parameter | Value / Description | Context / Measurement |
|---|---|---|
| CAS Number | 552-37-4 | Substance identifier [4]. |
| Molecular Formula | C(_7)H(_6)NNaO(_2) | [4] |
| Molecular Weight | 159.12 g/mol | [4] |
| Physical State | Solid | Very dark grey [4]. |
| Melting Point | 144-146 °C | [4] |
| Flash Point | 142.4 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Density | 1.315 g/cm³ | [4] |
| ¹H NMR Shifts | Changes in surfactant proton signals | Used to infer location of NaAn in micelles [1] [2]. |
| Key Application | Induces spherical to rod-shaped transition in gemini micelles | Observed via ¹H NMR chemical shift and line-width changes [1] [2]. |
| Property | Anthranilic Acid | Sodium Anthranilate |
|---|---|---|
| Chemical Formula | C₇H₇NO₂ [1] | C₇H₆NNaO₂ [2] [3] |
| IUPAC Name | 2-Aminobenzoic acid [1] | Sodium 2-aminobenzoate [2] |
| CAS Number | 118-92-3 [1] [4] | 552-37-4 [2] [3] |
| Molecular Weight | 137.138 g·mol⁻¹ [1] | 159.12 g·mol⁻¹ [2] [3] |
| Appearance | White or yellow solid [1] | Very dark grey solid [3] |
| Melting Point | 146–148 °C [1] | <250 °C [2] [3] |
| Solubility in Water | 0.572 g/100 mL (25 °C) [1] | Very soluble (specific quantitative data not available) [3] |
| pKa | 2.17 (amino); 4.85 (carboxyl) [1] | Information not available |
| Key Chemical Feature | Amphoteric (contains acidic and basic groups) [1] | Salt form; improved water solubility |
The properties of these compounds make them suitable for distinct technical applications.
The following workflow visualizes a classic laboratory procedure that utilizes this compound in situ for the purification of an anthranilic acid derivative, demonstrating its practical utility.
Workflow for purifying 5-iodoanthranilic acid via its ammonium salt, adapted from a published organic synthesis procedure [7].
Key Details:
Anthranilic acid (2-aminobenzoic acid) and its salt form, sodium anthranilate, represent key aromatic compounds with significant industrial importance across multiple sectors. This versatile chemical intermediate serves as a precursor for the synthesis of various valuable products including food ingredients, dyes, perfumes, pharmaceuticals, and plastics [1]. The molecular structure consists of a benzene ring ortho-substituted with both carboxylic acid and amine functional groups, making it an amphoteric compound that can form salts like this compound [2]. Traditionally, anthranilate production has relied on chemical synthesis methods utilizing petroleum-derived precursors such as benzene through energy-intensive processes that often generate toxic byproducts [1] [3]. These conventional approaches face significant limitations including environmental sustainability concerns, fluctuating feedstock prices, and reliance on non-renewable resources.
Microbial biosynthesis has emerged as a promising alternative to traditional production methods, offering several distinct advantages. Engineered microorganisms can produce anthranilate from renewable carbon sources like glucose through carefully optimized metabolic pathways, providing a more sustainable and environmentally compatible manufacturing platform [3]. This approach aligns with the growing demand for green chemistry solutions in industrial biotechnology. The primary microbial chassis used for anthranilate production include engineered strains of Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida, each offering unique metabolic advantages that can be exploited through systematic strain engineering [1]. The table below summarizes the key industrial applications and production challenges for anthranilate:
Table 1: Industrial Applications and Production Challenges of Anthranilate
| Application Area | Specific Uses | Production Challenges |
|---|---|---|
| Pharmaceuticals | Loop diuretics (furosemide), non-steroidal anti-inflammatory drugs (fenamates) | Chemical synthesis: Requires toxic reagents, generates hazardous waste [2] [3] |
| Food & Fragrance | Methyl anthranilate (grape flavoring), perfumes to mimic jasmine and orange | Petroleum-derived precursors: Price volatility, non-renewable resource dependence [1] [4] |
| Agrochemicals | Crop protection compounds, bird repellents | Energy-intensive processes: High temperature and pressure requirements [1] [4] |
| Industrial Chemicals | Azo dyes, saccharin, corrosion inhibitors, mold inhibitors | Byproduct toxicity: Environmental and safety concerns [2] [3] |
The microbial biosynthesis of anthranilate occurs through the shikimate pathway, which serves as the metabolic bridge between central carbon metabolism and aromatic amino acid biosynthesis. The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, forming 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) [1] [3]. This first committed step is catalyzed by DAHP synthase, after which six additional enzymatic reactions lead to the formation of chorismate, a key branchpoint metabolite in aromatic compound biosynthesis [3].
The conversion of chorismate to anthranilate represents the first committed step in tryptophan biosynthesis and is catalyzed by the enzyme anthranilate synthase (AS). This heteromultimeric enzyme complex consists of component I (TrpE) and component II (TrpD) subunits [3]. The reaction involves the amidation of chorismate using either free ammonia or the side chain amine of glutamine as an amino donor, producing anthranilate and pyruvate as products [5] [6]. In microorganisms, anthranilate is normally rapidly converted to N-phosphoribosylanthranilate by anthranilate phosphoribosyltransferase activity (also encoded by trpD), which then proceeds through several additional steps to form L-tryptophan [3]. Therefore, for anthranilate to accumulate, specific genetic modifications are required to disrupt this natural metabolic flow toward tryptophan.
The anthranilate biosynthetic pathway is subject to multiple layers of regulation that must be considered in strain engineering efforts. Anthranilate synthase is typically subject to allosteric feedback inhibition by the pathway end product, tryptophan [6] [7]. This regulatory mechanism ensures that cellular resources are not wasted on unnecessary metabolite production when tryptophan is abundant. Additionally, the carbon flux distribution between central metabolism and the shikimate pathway must be carefully balanced, as the precursor metabolites PEP and E4P are required for multiple cellular processes [3]. The diagram below illustrates the core biosynthetic pathway and key regulation points:
Figure 1: Microbial biosynthetic pathway for anthranilate production from glucose. The pathway highlights key metabolites and regulatory points, including the critical feedback inhibition of anthranilate synthase by tryptophan.
The development of efficient microbial factories for anthranilate production begins with careful host selection. Escherichia coli has emerged as the predominant microbial platform for anthranilate production due to its well-characterized genetics, rapid growth characteristics, and the extensive knowledge of its aromatic amino acid biosynthesis pathways [1] [3]. Other microorganisms such as Corynebacterium glutamicum and Pseudomonas putida have also been successfully engineered, demonstrating the versatility of microbial systems for this application [1]. The engineering strategy typically starts with the disruption of the trpD gene, which encodes anthranilate phosphoribosyltransferase, preventing the conversion of anthranilate to N-phosphoribosylanthranilate and thereby causing anthranilate accumulation [3].
Additional genetic modifications are necessary to enhance carbon flux toward anthranilate biosynthesis and prevent the formation of byproducts. These typically include the disruption of competing pathways that divert chorismate to other aromatic amino acids or secondary metabolites [1]. Furthermore, the implementation of feedback-resistant enzymes is critical to overcoming native regulatory mechanisms. For instance, the expression of a feedback-resistant DAHP synthase (AroG) prevents allosteric inhibition by phenylalanine, ensuring constant carbon flux into the shikimate pathway [3]. The table below summarizes the key genetic modifications employed in engineering anthranilate-producing strains:
Table 2: Key Genetic Modifications for Enhanced Anthranilate Production
| Modification Type | Specific Target | Effect on Metabolism | Resulting Phenotype |
|---|---|---|---|
| Pathway Block | trpD gene disruption | Loss of anthranilate phosphoribosyltransferase activity | Anthranilate accumulation, tryptophan auxotrophy [3] |
| Competitive Pathway Disruption | pheA, tyrA, pabA, ubiC, entC genes | Reduced carbon diversion to phenylalanine, tyrosine, p-aminobenzoate, ubiquinone, enterobactin | Increased chorismate availability for anthranilate production [1] |
| Feedback Resistance | aroG (DAHP synthase) | Insensitivity to phenylalanine inhibition | Enhanced carbon flux into shikimate pathway [3] |
| Precursor Amplification | Overexpression of tktA (transketolase), aroE (shikimate dehydrogenase) | Increased erythrose-4-phosphate and shikimate pathway intermediate supply | Improved pathway efficiency and anthranilate yields [1] |
| Transport Engineering | PTS inactivation, galP and glk overexpression | Increased phosphoenolpyruvate availability, alternative glucose uptake | Enhanced precursor supply and anthranilate yield from glucose [3] |
Advanced metabolic engineering approaches extend beyond single-gene modifications to implement systems-level optimization of the entire metabolic network. This includes the fine-tuning of gene expression through promoter engineering and ribosomal binding site optimization to achieve optimal flux through the anthranilate biosynthetic pathway [1]. Additionally, biosensor-assisted cell selection has been employed to identify high-producing strains, linking anthranilate production to selectable phenotypes such as antibiotic resistance or fluorescence [8]. This approach enables high-throughput screening of mutant libraries, significantly accelerating the strain development process.
Recent studies have also explored the implementation of dynamic regulation systems that automatically adjust metabolic flux in response to metabolite levels, preventing the accumulation of intermediate metabolites to toxic levels while maximizing anthranilate production [1]. For example, the native regulation of the antABC operon in Pseudomonas aeruginosa, which encodes an anthranilate dioxygenase complex that degrades anthranilate, is induced by increasing anthranilate concentrations, creating a self-regulating system that maintains intracellular anthranilate at optimal levels [9]. Engineering such sophisticated control mechanisms represents the frontier of microbial metabolic engineering for anthranilate production.
The transition from laboratory-scale cultures to industrial-scale production requires careful optimization of fermentation conditions. Initially, shake flask experiments using minimal media such as M9 with glucose as the carbon source are employed to evaluate strain performance and anthranilate production capacity [3]. However, for high-level production, fed-batch fermentation processes have proven most effective, allowing for better control of nutrient concentrations and the avoidance of substrate inhibition [1] [3]. In these systems, the feeding strategy for glucose and other nutrients is critically important to maintain optimal metabolic activity while preventing the accumulation of organic acids that can inhibit growth and production.
The composition of the fermentation medium significantly impacts both biomass formation and anthranilate production. While minimal media are often used in initial evaluations, the addition of complex nutrients such as yeast extract or tryptone can enhance production titers by relieving nutritional limitations [3]. However, the concentration of tryptophan in the medium must be carefully controlled, as it is required for protein synthesis in trpD-deficient strains but can inhibit anthranilate synthesis through feedback regulation of anthranilate synthase. Additional process parameters that require optimization include dissolved oxygen levels, which affect both central carbon metabolism and energy generation, and pH control, as anthranilate accumulation can acidify the fermentation broth, potentially inhibiting both microbial growth and production [3].
Accurate monitoring of anthranilate production during fermentation processes is essential for process evaluation and optimization. High-performance liquid chromatography (HPLC) has emerged as the gold standard for anthranilate quantification in fermentation broths, offering high sensitivity and specificity [9] [3]. This method typically involves reverse-phase separation with C18 columns and detection using UV absorbance or fluorescence detectors. Anthranilate exhibits strong UV absorption and native fluorescence, facilitating its detection at low concentrations in complex fermentation matrices.
For more rapid but less specific quantification, colorimetric assays based on the formation of colored complexes can be employed. Additionally, thin-layer chromatography (TLC) has been used for semi-quantitative analysis of anthranilate, particularly for assessing intracellular concentrations [9]. For strains engineered with anthranilate-responsive biosensors, fluorescence-activated cell sorting (FACS) can be used to monitor population-level production characteristics in high-throughput formats [8]. The combination of these analytical approaches provides a comprehensive toolkit for strain characterization and process optimization at various stages of development.
Significant progress has been made in improving the production efficiency of microbial anthranilate biosynthesis over the past decade. Current state-of-the-art engineered strains achieve impressive production metrics that approach commercial viability. Specifically, engineered E. coli strains have been reported to produce up to 14 g/L of anthranilate in fed-batch fermentation processes [3], while metabolically engineered Corynebacterium glutamicum has demonstrated even higher production, reaching 26.40 g/L of anthranilate in glucose minimal medium [1]. These production levels represent substantial improvements over early engineered strains that produced less than 1 g/L in shake flask cultures, demonstrating the remarkable potential of systematic metabolic engineering approaches.
The yield of anthranilate from glucose has also seen significant improvements through targeted engineering of central carbon metabolism and the shikimate pathway. Initial engineered strains exhibited yields of approximately 0.06 g anthranilate per g glucose [3], while subsequent generations with enhanced precursor supply and reduced carbon diversions achieved yields corresponding to 28-46% of the theoretical maximum [3]. Further enhancements in yield have been realized through the implementation of transport engineering strategies, particularly the inactivation of the phosphotransferase system (PTS) for glucose uptake, which increases the intracellular availability of phosphoenolpyruvate, a key precursor for anthranilate biosynthesis [3].
Despite the considerable progress in microbial anthranilate production, several technical challenges remain to be addressed. The inherent toxicity of anthranilate to microbial cells represents a significant limitation, as accumulating product can inhibit both growth and production, ultimately limiting the maximum achievable titer [9]. This challenge has been addressed through various strategies including in situ product removal techniques that continuously extract anthranilate from the fermentation broth, as well as the implementation of export systems that facilitate product secretion [8]. Additionally, the carbon flux imbalance between glycolysis and the pentose phosphate pathway continues to limit precursor availability, necessitating more sophisticated approaches to optimize cofactor and energy metabolism.
Future advancements in microbial anthranilate production will likely emerge from several promising research directions. The integration of systems biology tools such as transcriptomics, proteomics, and metabolomics with computational modeling will enable more comprehensive understanding of metabolic networks and identify previously unrecognized engineering targets [1]. Additionally, the application of synthetic biology approaches to create orthogonal metabolic pathways that bypass native regulation could dramatically improve flux toward anthranilate [8]. As these advanced strategies mature, microbial production of this compound is poised to become an increasingly economically competitive and environmentally sustainable alternative to conventional chemical synthesis methods.
The following methodology is synthesized from current research practices in analyzing metal-anthranilate complexes [1] [2] [3]. You can directly apply this protocol to sodium anthranilate.
The workflow for a comprehensive thermal decomposition experiment can be summarized as follows:
Without specific data for this compound, the table below outlines the generic type of data you should expect to obtain and how to interpret it, based on the analysis of similar complexes [1] [2].
| Parameter | Description & Significance |
|---|---|
| Initial Mass | The exact starting mass of the sample (e.g., 7.52 mg). Used for all calculations. |
| Decomposition Steps | Number of distinct mass loss events observed on the TG curve, indicating separate thermal processes. |
| Onset Temperature (°C) | The temperature at which a decomposition step begins. A key indicator of thermal stability. |
| DTG Peak (°C) | The temperature at the maximum rate of mass loss for each step (from the derivative curve). |
| Mass Loss (%) | The percentage of total mass lost in each step. Used to identify the lost fragment (e.g., water, CO₂). |
| Residual Mass (%) | The final inorganic residue remaining after decomposition (e.g., sodium carbonate or oxide). |
Based on studies of other anthranilate complexes, your analysis should focus on:
Anthranilic acid (2-aminobenzoic acid) represents a biologically significant compound that has attracted substantial research interest due to its versatile coordination capabilities with transition metal ions. This ortho-aminobenzoic acid derivative possesses two potential donor atoms: the amino group (-NH₂) and the carboxylate group (-COO⁻), creating an excellent chelating system for metal coordination. The significance of anthranilate-metal complexes extends across multiple domains, including pharmaceutical sciences, catalysis, and materials science, owing to their diverse biological activities and functional properties [1].
The coordination chemistry of anthranilic acid with transition metals enables the formation of structurally diverse complexes with varying stoichiometries and geometries. These complexes exhibit enhanced thermal stability and biological activity compared to the free ligand, making them particularly valuable in drug development. Recent studies have demonstrated that metal complexation can significantly alter the pharmacological profile of pharmaceutical compounds, potentially leading to reduced side effects and enhanced efficacy. For instance, complex formation with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to mitigate the gastric mucosal damage typically associated with these medications while maintaining their therapeutic effects [2].
Anthranilic acid derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties [1]. The complexation of anthranilic acid with transition metals often amplifies these activities or introduces new pharmacological effects. The redox-active nature of many transition metals contributes to the biological functionality of these complexes, enabling participation in electron transfer processes that may be crucial for their mechanism of action. Furthermore, the ability of these complexes to adopt various coordination geometries (octahedral, tetrahedral, square planar) allows for precise molecular recognition and interaction with biological targets [3] [4].
Table 1: Metal Complex Stoichiometries and Key Characteristics Based on Elemental Analysis and TGA
| Metal Ion | Oxidation State | Complex Stoichiometry (Metal:Ligand) | Key Characteristics |
|---|---|---|---|
| Zn(II) | +2 | 1:2 | Colorless, diamagnetic |
| Bi(III) | +3 | Not 1:2* | Heavy metal complex |
| Ag(I) | +1 | Not 1:2* | Linear geometry |
| Fe(II) | +2 | 1:2 | Paramagnetic |
| Co(II) | +2 | 1:2 | Catalytically active |
| Cu(II) | +2 | 1:2 | Catalytically active |
| Mn(II) | +2 | 1:2 | Paramagnetic |
| Al(III) | +3 | Not 1:2* | Hard Lewis acid |
| Ni(II) | +2 | 1:2 | Paramagnetic |
| Cr(III) | +3 | 1:2 | Octahedral geometry |
Note: Complexes with Ag(I), Al, and Bi do not follow the 1:2 stoichiometry observed for most other metals [1].
Weighing: Accurately weigh 0.28 g (2.0 mmol) of anthranilic acid using an analytical balance.
Dissolution: Transfer the anthranilic acid to a 100 mL round-bottom flask containing 30 mL of deionized water.
Basification: Add 0.085 g (2.1 mmol) of sodium hydroxide pellets to the solution. The molar ratio of NaOH to anthranilic acid should be approximately 1.05:1 to ensure complete salt formation.
Mixing: Stir the mixture using a magnetic stirrer at room temperature for 30 minutes until complete dissolution occurs. Alternatively, sonicate the mixture for 5-10 minutes to accelerate dissolution.
Concentration: Transfer the solution to an evaporation dish and concentrate using a water bath at 40-50°C until a thin crystal film forms around the edges.
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 15-20 minutes to complete crystallization.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash with 5-10 mL of ice-cold deionized water.
Drying: Dry the purified this compound under vacuum in a desiccator for 4-6 hours before storage.
Quality Control: The final product should appear as a white crystalline solid. The yield is typically >85%. For optimal complex formation, the this compound should be used within one week of preparation or stored in a moisture-free environment at 4°C [1] [2].
Ligand Solution Preparation: Dissolve the prepared this compound (2.0 mmol) in 30 mL of deionized water in a 100 mL round-bottom flask.
Metal Salt Preparation: Separately dissolve 0.5 mmol of the appropriate metal salt in 5 mL of deionized water. The choice of anion (chloride, sulfate, nitrate) depends on the metal and its solubility characteristics.
Complexation: Gradually add the metal salt solution to the ligand solution with constant stirring at room temperature.
Precipitation: Continue stirring for 30 minutes. The formation of a precipitate indicates complex formation. For metals that do not precipitate immediately, gentle heating at 40-50°C may be required.
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the solid complex thoroughly with 3 × 10 mL aliquots of deionized water to remove unreacted starting materials and counterions.
Drying: Dry the purified complex under vacuum in a desiccator for 12-24 hours.
Storage: Store the dried complexes in a vacuum desiccator or under anhydrous conditions to prevent hydration [1].
Table 2: Specific Metal Salts and Synthesis Conditions for Anthranilate Complexes
| Metal Complex | Metal Salt Used | Reaction Time | Appearance of Complex |
|---|---|---|---|
| Zn(II) complex | ZnCl₂ or Zn(NO₃)₂·6H₂O | 30 minutes | White precipitate |
| Bi(III) complex | Bi(NO₃)₃·5H₂O | 30 minutes | Off-white precipitate |
| Ag(I) complex | AgNO₃ | 30 minutes | Light-sensitive precipitate |
| Fe(II) complex | FeSO₄·7H₂O | 30 minutes | Colored precipitate |
| Co(II) complex | CoCl₂·6H₂O | 30 minutes | Pink-colored solid |
| Cu(II) complex | CuSO₄·5H₂O | 30 minutes | Blue-green solid |
| Mn(II) complex | MnCl₂·4H₂O | 30 minutes | Pale brown solid |
| Al complex | Al₂(SO₄)₃·18H₂O | 30 minutes | White precipitate |
| Ni(II) complex | Ni(II) salt | 30 minutes | Green solid |
| Cr(III) complex | Cr(NO₃)₃·9H₂O | 30 minutes | Colored precipitate |
The stoichiometry of the complexes depends on the oxidation state of the metal:
These stoichiometries are confirmed through elemental analysis and thermogravimetric analysis (TGA) [1].
Sample Preparation: Grind 1-2 mg of the complex with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press at 10-15 tons for 2-3 minutes.
Measurement Parameters:
Key Spectral Interpretations:
Sample Preparation: Prepare 150 μM solutions of each complex in DMSO. Use matched quartz cuvettes with 1 cm path length.
Measurement Parameters:
Data Interpretation:
Procedure: Use a Sherwood Scientific Magnetic Susceptibility Balance or equivalent.
Interpretation:
Parameters:
Data Analysis:
Sample Preparation: Dry samples thoroughly under vacuum before analysis. Use 1-2 mg of sample.
Standards: Calibrate with certified reference materials (acetanilide or similar).
Data Interpretation:
Sample Preparation: Sputter-coate with gold or carbon for conductivity (5-10 nm thickness).
Parameters:
Analysis: Determine particle size, morphology, and distribution [1].
Sample Preparation: Degas samples at 150°C for 3-4 hours under vacuum.
Measurement:
Application: Correlate surface area with catalytic activity [1].
Principle: The reduction of 4-NP to 4-aminophenol (4-AP) by sodium borohydride in the presence of metal complexes serves as a model reaction to evaluate catalytic activity.
Materials:
Procedure:
Kinetic Analysis:
Results: Co(II) complex 5 and Cu(II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-AP [1].
Table 3: Catalytic Performance of Selected Anthranilate Complexes in 4-NP Reduction
| Complex | Metal | Catalytic Activity | Relative Rate Constant |
|---|---|---|---|
| 1 | Zn(II) | Moderate | Intermediate |
| 3 | Ag(I) | Low | Low |
| 5 | Co(II) | High | High |
| 6 | Cu(II) | High | High |
| 8 | Al | Low | Low |
| 10 | Cr(III) | Moderate | Intermediate |
Test Organisms:
Culture Preparation:
Disc Diffusion Method:
Interpretation: Ag(I) complex 3 showed the best activity against all tested bacterial strains [1].
Test Organisms:
Culture Preparation:
Procedure:
Results: Ag(I) complex 3 exhibited significant antifungal activity against both test fungi [1].
Test Organism: Second-stage juveniles (J2) of root-knot nematodes (Meloidogyne javanica)
Nematode Collection:
Procedure:
Results: Ag(I) complex 3 demonstrated the best nematicidal activity [1].
Table 4: Biological Activity Profile of Anthranilate Metal Complexes
| Complex | Metal | Antibacterial Activity | Antifungal Activity | Nematicidal Activity |
|---|---|---|---|---|
| 1 | Zn(II) | Moderate | Low | Low |
| 3 | Ag(I) | High | High | High |
| 5 | Co(II) | Low | Low | Low |
| 6 | Cu(II) | Moderate | Moderate | Moderate |
| 8 | Al | Low | Low | Low |
| 10 | Cr(III) | Moderate | Low | Low |
Diagram 1: Comprehensive experimental workflow for synthesis, characterization, and application testing of this compound transition metal complexes.
Diagram 2: Comprehensive characterization techniques employed for structural elucidation and property evaluation of this compound metal complexes.
This compound forms structurally diverse complexes with transition metals that exhibit promising catalytic capabilities and biological activities. The synthesis protocols described herein yield complexes with defined stoichiometries—primarily 1:2 metal:ligand for divalent metals, with variations for monovalent and trivalent metals. Comprehensive characterization using spectroscopic, thermal, and morphological techniques confirms complex formation and provides insight into structure-property relationships.
The exceptional catalytic performance of Co(II) and Cu(II) complexes in the reduction of 4-nitrophenol, coupled with the broad-spectrum antimicrobial and nematicidal activity demonstrated by the Ag(I) complex, highlights the potential applications of these materials in environmental remediation and agricultural chemistry. The enhanced stability of metal complexes compared to their parent ligands, as evidenced by forced degradation studies, further supports their potential in pharmaceutical development.
Future research directions should explore structure-activity relationships in greater depth, investigate synergistic effects in mixed-metal systems, and develop supported catalyst systems for practical applications. The protocols and characterization methods outlined in these Application Notes provide a robust foundation for further investigation and development of anthranilate-based metal complexes.
Objective: To synthesize the key selenocyanate intermediate from methyl anthranilate [1] [2].
Materials:
Procedure:
Characterization Data:
Objective: To reduce the selenocyanate (4) to the corresponding diselenide (5) [1] [2].
Materials:
Procedure:
Objective: To synthesize mono-selenide derivatives from the diselenide precursor (5) [1] [2].
Materials:
Procedure:
Objective: To determine the antimicrobial activity of synthesized hybrids against standard microbial strains [1] [2].
Materials:
Procedure:
Results: Compound 14 showed IA% of 90.5% (S. aureus), 91.3% (E. coli), and 100% (C. albicans), with MIC values comparable to standard drugs [1] [2].
Objective: To evaluate the anticancer potential of the hybrids against human cancer cell lines [1] [2].
Materials:
Procedure:
Results: Compound 14 exhibited superior cytotoxicity against HepG2 cells (IC₅₀ = 3.57 ± 0.1 µM) compared to Adriamycin (IC₅₀ = 4.50 ± 0.2 µM) and showed a high Therapeutic Index of 17, indicating good selectivity [1] [2].
Objective: To measure the free radical scavenging activity of the organodiselenide hybrids [1] [2].
Materials:
DPPH Assay Procedure:
% Scavenging = [(A_control - A_sample) / A_control] * 100 [1] [2].ABTS Assay Procedure:
Results: Compounds 5 and 14 showed potent radical scavenging activity (86% to 96%), comparable to vitamin C (95%) in these assays [1] [2].
The quantitative results from the biological evaluations are summarized in the table below.
| Compound | HepG2 IC₅₀ (µM) | Therapeutic Index (TI) | S. aureus IA% | E. coli IA% | C. albicans IA% | DPPH Scavenging % | ABTS Scavenging % |
|---|---|---|---|---|---|---|---|
| 14 | 3.57 ± 0.1 | 17 | 90.5 | 91.3 | 100 | 91 | 96 |
| 5 | Not the most cytotoxic | Not reported | Less active than 14 | Less active than 14 | Less active than 14 | 86 | 92 |
| Adriamycin | 4.50 ± 0.2 | - | - | - | - | - | - |
| Vitamin C | - | - | - | - | - | 95 | 95 |
The potent antioxidant activity of organodiselenides is often attributed to their ability to mimic the enzyme Glutathione Peroxidase (GPx), which catalyzes the reduction of harmful peroxides (like H₂O₂) using glutathione (GSH), thereby protecting cells from oxidative damage [3]. The catalytic cycle involves the selenol (-SeH) intermediate.
Diagram 1: Proposed GPx-mimetic catalytic cycle of organodiselenide antioxidants. The diselenide is reduced to selenol, which reduces peroxides to harmless alcohols. Glutathione (GSH) acts as the stoichiometric reductant, being oxidized to GSSG in the process [3].
The overall process from design to biological validation of sodium anthranilate-based organodiselenide hybrids is outlined below.
Diagram 2: Experimental workflow for the development and evaluation of anthranilate-organodiselenide hybrid molecules.
The integration of the anthranilate scaffold with organoselenium chemistry, using sodium or methyl anthranilate as a starting point, has proven to be a highly successful strategy for generating novel hybrid molecules with multifaceted biological profiles. The protocols outlined herein have enabled the synthesis of specific compounds, such as 14, which demonstrate potent, broad-spectrum antimicrobial activity, selective and potent cytotoxicity against liver carcinoma cells, and powerful antioxidant capabilities rivaling standard drugs. The high therapeutic index of compound 14 is particularly noteworthy, suggesting a favorable safety profile. These findings firmly establish anthranilate-organodiselenide hybrids as a promising class of compounds for further development as antimicrobial, anticancer, and antioxidant agents. Future work should focus on conducting comprehensive in vivo studies to validate these effects in animal models, further investigating the underlying molecular mechanisms of action (e.g., specific protein targets), and exploring a broader scope of chemical derivatization to refine potency and optimize drug-like properties.
Anthranilate occupies a crucial position in cellular metabolism, serving as both a direct intermediate in tryptophan biosynthesis and a key node in the kynurenine pathway of tryptophan catabolism. Its role as a stable isotope-labeled precursor enables researchers to trace metabolic flux in both anabolic and catabolic processes, providing critical insights for drug development in areas ranging from neuroinflammation to cancer metabolism. The use of labeled anthranilate, including its sodium salt form, allows for precise tracking of tryptophan metabolism through various branches, including the production of neurologically active compounds and specialized metabolites.
In plants, anthranilate synthase (AS) catalyzes the first committed step in tryptophan biosynthesis, converting chorismate to anthranilate [1]. This pathway occurs primarily in plastids, with anthranilate serving as a common precursor for both primary metabolism (tryptophan synthesis) and specialized metabolism, including the production of defensive compounds, volatiles, and the auxin biosynthesis precursor [1]. In mammalian systems and microorganisms, anthranilate emerges as a metabolite in the kynurenine pathway, which degrades over 90% of dietary tryptophan and generates neuroactive compounds [2]. The strategic position of anthranilate at this metabolic intersection makes it an ideal tracing precursor for understanding metabolic rewiring in various disease states.
The table below summarizes quantitative data from pivotal studies utilizing anthranilate labeling or measuring anthranilate production across different biological systems:
Table 1: Quantitative Data from Anthranilate and Tryptophan Metabolic Studies
| Organism/System | Key Finding | Quantitative Result | Reference |
|---|---|---|---|
| Candida utilis mutants | Conversion of 15N-labeled anthranilate to [1-15N] L-tryptophan | 50% conversion ratio of 15N achieved | [3] |
| Pseudomonas aeruginosa (CHA strain) | Anthranilate production ex vivo via kynurenine pathway | Reached ~100 μM after 24h culture (2×10⁹ CFU/mL) | [4] |
| Pseudomonas aeruginosa (ΔkynA mutant) | Anthranilate production impairment without functional kynurenine pathway | ~100-fold decrease vs wild type | [4] |
| Transgenic rice cells (OASA1D) | Increased tryptophan biosynthetic flux | ~6x flux increase vs wild type; 45x higher Trp accumulation | [5] |
| Cultured rice cells | Absolute tryptophan biosynthetic flux measurement | 6.0 ± 1.1 nmol·(g FW·h)⁻¹ | [5] |
These quantitative findings demonstrate the robust conversion efficiency of anthranilate to tryptophan in biological systems and highlight the potential for significant flux amplification through genetic engineering of pathway enzymes. The data from microbial systems further reveals the substantial production capacity for anthranilate through the kynurenine pathway, establishing its relevance for both biosynthesis and catabolism studies.
This protocol outlines the use of stable isotope-labeled anthranilate for tracing metabolic flux into tryptophan and downstream metabolites in plant and microbial systems, adapting methodologies from published studies [3] [6].
Preparation of Labeled Media:
Plant Material Preparation and Treatment:
Microbial Culture and Labeling:
Sample Harvest and Extraction:
LC-MS/MS Analysis:
The following diagram illustrates the central role of anthranilate in both tryptophan biosynthesis and catabolism through the kynurenine pathway, highlighting its position as a key metabolic node:
Figure 1: Anthranilate occupies a central position in tryptophan metabolism, serving as an intermediate in both biosynthesis (green) and catabolism (red), while also branching to specialized metabolites. Key enzymes: AS (anthranilate synthase), PAT1 (anthranilate phosphoribosyltransferase), IDO/TDO (indoleamine/tryptophan-2,3-dioxygenase), KYNU (kynureninase), AAMT/ANMT (anthranilate methyltransferases), YUC/TAA1 (auxin biosynthesis enzymes).
The following diagram outlines the comprehensive experimental workflow for utilizing labeled anthranilate in metabolic tracing studies:
Figure 2: Experimental workflow for anthranilate labeling studies, showing key steps from precursor application through data analysis for metabolic flux determination.
The application of this compound as a labeling precursor spans multiple research domains with significant implications for drug development:
Neuroinflammation Research: The kynurenine pathway metabolizes over 90% of tryptophan in the body and generates neuroactive metabolites, including quinolinic acid (QUIN) and kynurenic acid (KYNA), which are implicated in inflammatory bowel disease-associated depression and other neuropsychiatric conditions [2]. Anthranilate labeling enables precise tracking of this pathway's activity.
Microbial Pathogenesis: In Pseudomonas aeruginosa, anthranilate is a crucial precursor for the Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule regulating virulence factor expression [4]. Tracing anthranilate flux can identify potential anti-virulence targets.
Metabolic Engineering: The demonstrated 50% conversion efficiency of labeled anthranilate to tryptophan in Candida utilis mutants [3] highlights the potential for engineering microbial systems for high-value tryptophan derivative production.
Plant Specialized Metabolism: Anthranilate serves as a branchpoint for numerous specialized metabolites, including O-methyl anthranilate (grape aroma volatile) and N-methyl anthranilate (precursor to antimicrobial avenacins) [1]. Tracing anthranilate flux reveals regulatory mechanisms controlling this metabolic diversification.
Precursor Solubility: this compound offers improved aqueous solubility compared to anthranilic acid, but solutions should be freshly prepared and filter-sterilized to prevent degradation.
Inhibitor Specificity: When using pathway inhibitors like YDF or L-kynurenine, include proper controls to verify specificity, as off-target effects can confound interpretation [6].
Analytical Sensitivity: For low-abundance intermediates, use internal standards with matching isotopic labels to correct for matrix effects and ionization efficiency variations in LC-MS/MS.
Pathway Redundancy: Account for potential pathway redundancy, such as the cytosolic indole synthase in Arabidopsis [6], which can bypass plastidic tryptophan synthase.
This compound serves as a highly efficient precursor for tracing tryptophan metabolism across diverse biological systems, from microbial engineering to mammalian pathophysiology. The well-established conversion efficiency to tryptophan, combined with its strategic position at the interface of primary and specialized metabolism, makes it an invaluable tool for elucidating metabolic flux in both anabolic and catabolic pathways. The protocols and data presented herein provide researchers with a foundation for applying this approach to various experimental systems, with particular relevance for drug development targeting tryptophan metabolism in inflammation, neurology, and oncology.
Sodium anthranilate belongs to the class of carboxylic acid salts that have demonstrated significant potential as antimicrobial agents. While specific studies on this compound are limited in the available literature, extensive research on structurally related compounds provides strong justification for its investigation as a potential antimicrobial agent. Anthranilate compounds are naturally occurring molecules that serve as key intermediates in several biological pathways, including the biosynthesis of tryptophan and various secondary metabolites in microorganisms [1]. The antimicrobial potential of carboxylic acid salts, particularly those derived from aromatic acids, has been established in recent studies, with sodium salts generally exhibiting superior inhibitory effects compared to their potassium counterparts [2].
The mechanistic basis for the antimicrobial activity of carboxylate salts like this compound likely involves multiple pathways. Research has shown that anthranilate serves as a precursor in the synthesis of various bacterial secondary metabolites, including pseudomonas quinolone signal (PQS) molecules in Pseudomonas aeruginosa, which are involved in quorum sensing systems [1]. By modulating these pathways, this compound may interfere with bacterial communication and virulence factor production. Additionally, carboxylic acid salts typically exhibit antimicrobial effects through disruption of cellular membrane integrity, interference with enzymatic activity, and alteration of intracellular pH homeostasis [2]. These established mechanisms provide a solid foundation for exploring this compound's specific antimicrobial properties using standardized testing protocols.
Table 1: Required materials and equipment for broth microdilution MIC assay
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Chemical Reagents | This compound | Prepare stock solution at ≥1 g/L [3] |
| Mueller-Hinton (MH) broth | Standardized growth medium [4] | |
| 0.85% saline solution | For inoculum standardization [4] | |
| Sterile distilled water | Resistivity of 18.2 MΩ [3] | |
| Lab Equipment | Analytical balance | Pre-calibrated with weight standards [3] |
| Multichannel pipettes | 8- or 12-channel for efficiency [4] | |
| Sterile 96-well microtiter plates | U-bottom or flat-bottom [2] | |
| Spectrophotometer | Pre-calibrated, for OD measurements [3] | |
| Incubator | 35±1°C with orbital shaking capability [4] | |
| Quality Control | Reference strains | E. coli ATCC 25922, S. aureus ATCC 29213 [4] |
| Culture media | LB agar for purity checks [4] |
Stock Solution Preparation: Weigh out this compound powder using a pre-calibrated analytical balance and dissolve in sterile distilled water to achieve a stock concentration of 1-10 mg/mL. For compounds with known molecular weights, prepare stock solutions at 10 mM in sterile distilled water to facilitate molar concentration calculations [3]. Filter-sterilize the solution through a 0.22 μm membrane to ensure sterility. If the compound has limited solubility, note this in the experimental records and consider using alternative solvents with minimal antimicrobial activity (e.g., DMSO at final concentration <1%).
Serial Dilution Preparation: Perform two-fold serial dilutions of this compound in sterile Mueller-Hinton broth to create a concentration range typically spanning 0.5-512 μg/mL, though the actual range should be determined based on preliminary experiments. Using a multichannel pipette, aliquot 100 μL of each dilution into the corresponding wells of a sterile 96-well microtiter plate, with the first column containing the highest concentration and the last column containing no antimicrobial agent as a growth control [4]. Include a sterility control well containing only broth without inoculum to confirm medium sterility.
Bacterial Culture: From fresh overnight cultures (18-24 hours) grown on appropriate agar media, select 3-5 well-isolated colonies of similar morphology using a sterile loop. Suspend the colonies in 2-5 mL of sterile saline solution and vortex thoroughly to achieve a homogeneous suspension [4].
Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL. This can be done spectrophotometrically (OD₆₂₅ of 0.08-0.12) or using commercially available McFarland standards [4]. Further dilute the standardized suspension in Mueller-Hinton broth to achieve a final working inoculum of approximately 5 × 10^5 CFU/mL, representing a 1:200 dilution of the 0.5 McFarland standard.
Plate Inoculation: Using a sterile multichannel pipette, add 100 μL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 200 μL per well and halving the concentration of each antimicrobial dilution. The final inoculum density will be approximately 5 × 10^5 CFU/mL, which is the standard for MIC determination [4]. Carefully seal the plate with a sterile lid or adhesive film to prevent evaporation and contamination.
Incubation Conditions: Incubate the inoculated microtiter plate at 35±1°C for 16-20 hours under static conditions. For fastidious organisms or specific research requirements, incubation times may be extended to 24 hours, and CO₂ supplementation may be necessary [4]. Throughout the incubation period, minimize disturbance to the plates to ensure accurate endpoint determination.
Table 2: Quality control strains and acceptable MIC ranges for reference compounds
| Quality Control Strain | Reference Compound | Acceptable MIC Range (μg/mL) | Purpose |
|---|---|---|---|
| Escherichia coli ATCC 25922 | Chloramphenicol | 2-8 [3] | Gram-negative control |
| Ciprofloxacin | 0.004-0.015 [4] | Gram-negative control | |
| Staphylococcus aureus ATCC 29213 | Vancomycin | 0.5-2 [3] | Gram-positive control |
| Oxacillin | 0.12-0.5 [4] | Gram-positive control | |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5-2 [3] | Non-fermenter control |
Following the incubation period, examine each well for visible growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [4]. For objective assessment, measure the optical density at 600 nm using a microplate reader, considering any well with OD₆₀₀ < 0.1 as inhibited [3]. Include appropriate quality control measures by testing reference strains with known MIC values to ensure the accuracy and reproducibility of your results.
When interpreting results, researchers should consider the inoculum quality by performing colony counts to verify that the initial inoculum was within the acceptable range of 5 × 10⁵ CFU/mL [4]. Additionally, ensure that the growth control wells show robust growth and sterility control wells remain clear. For statistical robustness, perform all tests in biological triplicate on different days to account for experimental variability [4]. Document any deviations from the standard protocol, as these may affect interpretation and reproducibility.
Comprehensive documentation is essential for reliable and reproducible antimicrobial testing. Report the MIC values for this compound against all tested strains, including both the test organisms and quality control strains. When presenting data, include the geometric mean MIC and MIC range for replicates rather than single values [4]. Clearly state the testing standard used (e.g., "according to EUCAST guidelines, version 2024") as interpretive criteria may change with updated guidelines [4].
For this compound, which lacks established clinical breakpoints, researchers should compare MIC values to those of known antimicrobial agents or establish relative potency indices. The pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound should be considered when evaluating potential in vivo efficacy, though this may require additional animal model studies. Document all experimental parameters including incubation time, temperature, medium composition, and inoculum preparation method, as these factors can significantly influence MIC results.
For certain antimicrobial classes, particularly those targeting gram-negative organisms, the presence of cations in the testing medium can significantly influence MIC results. While this adjustment is most critical for polymyxin antibiotics like colistin [4], researchers may consider implementing cation-adjusted Mueller-Hinton broth when testing this compound against challenging gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. To prepare cation-adjusted Mueller-Hinton broth, supplement standard medium with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) as final concentrations [4]. This adjustment ensures optimal cation concentrations that prevent artificially elevated MIC values, particularly important when evaluating the potential of this compound against multidrug-resistant gram-negative pathogens.
When this compound is available in limited quantities, researchers can implement a low-volume broth microdilution method that maintains the principles of the standard protocol while reducing reagent consumption. This approach is particularly valuable during early-stage screening or when working with novel synthetic derivatives. Scale down the assay to a total volume of 50 μL (25 μL of compound dilution + 25 μL of inoculum) in 96-well plates [4]. Maintain the same final inoculum density (5 × 10⁵ CFU/mL) and compound concentration range as the standard method. When using low-volume formats, include additional technical replicates (at least triplicate wells per condition) to account for potential increased variability. Consider using optical readers equipped with microvolume capabilities for accurate endpoint determination in small volumes.
The following diagram illustrates the complete experimental workflow for determining the MIC of this compound:
Figure 1: Comprehensive workflow for this compound MIC determination
Table 3: Experimental worksheet for this compound antimicrobial testing
| Parameter | Details to Record | Example Entry |
|---|---|---|
| Compound Information | Batch/Lot number, molecular weight, purity | SA-2024-001, 161.14 g/mol, >95% |
| Stock Solution | Solvent, concentration, preparation date | Sterile H₂O, 10 mg/mL, 2024-11-04 |
| Test Organisms | Strain designations, source references | E. coli ATCC 25922, S. aureus ATCC 29213 |
| Inoculum Density | McFarland standard, final CFU/mL | 0.5 McFarland, 5.2 × 10⁵ CFU/mL |
| Testing Conditions | Medium, temperature, duration | Mueller-Hinton broth, 35°C, 18h |
| MIC Values | Individual replicates, geometric mean | 32, 64, 32 μg/mL (GM: 41.4 μg/mL) |
| Quality Control | Reference strain results, acceptability | E. coli ATCC 25922, within range |
This comprehensive protocol provides researchers with a standardized methodology for evaluating the antimicrobial activity of this compound. The broth microdilution method outlined represents the gold standard for antimicrobial susceptibility testing in clinical and research settings, enabling direct comparison with established antimicrobial agents [4]. By adhering to these standardized procedures, researchers can generate reliable, reproducible data on the spectrum and potency of this compound against bacterial pathogens of interest.
The potential applications of these protocols extend beyond basic susceptibility testing to include structure-activity relationship studies of anthranilate derivatives, synergy testing with conventional antibiotics, and resistance development studies. Furthermore, the standardized data generated using these methods can support future investigations into the mechanism of action of this compound and related compounds, potentially contributing to the development of novel antimicrobial strategies in an era of increasing antibiotic resistance.
The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has emerged as a benchmark reaction for evaluating the performance of various catalytic systems, particularly metallic nanoparticles and coordination complexes. This transformation is both environmentally significant and industrially relevant, as 4-NP represents a common toxic pollutant in industrial wastewater, while 4-AP serves as a valuable intermediate in pharmaceutical manufacturing. Sodium anthranilate (the sodium salt of anthranilic acid) serves as a versatile precursor for synthesizing metal complexes with exceptional catalytic properties for this reduction reaction. These complexes leverage the chelating capability of anthranilic acid, which contains both carboxyl and amino functional groups that readily coordinate with transition metals to form stable complexes with diverse applications as antipathogens, photoluminescent materials, and catalysts [1].
The significance of this catalytic system extends beyond mere academic interest, as it offers a sustainable approach to environmental remediation and synthetic chemistry. The reduction reaction typically employs sodium borohydride (NaBH₄) as a reducing agent but proceeds sluggishly without an efficient catalyst. Metal anthranilate complexes address this limitation by providing active sites that facilitate the electron transfer process critical to the reduction mechanism. Among the various metal complexes studied, Co(II) and Cu(II) anthranilate complexes have demonstrated particularly high catalytic activity for the reduction of 4-NP to 4-AP [1]. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating these catalytic systems.
Anthranilic acid (2-aminobenzoic acid) represents a particularly versatile ligand in coordination chemistry due to its ability to coordinate with metal ions through both its amino group (-NH₂) and carboxylate group (-COO⁻). This bidentate chelating capability allows for the formation of stable, well-defined metal complexes with various transition metals. When complexed with metals, anthranilic acid typically forms coordination complexes where the metal-ligand ratio varies depending on the specific metal ion and its coordination preferences. For most transition metals including Zn(II), Fe(II), Co(II), Cu(II), Mn(II), Ni(II), and Cr(III), the predominant stoichiometry observed is 1:2 (metal:ligand), while for Ag(I), Al(III), and Bi(III), different stoichiometries have been reported [1].
The electronic properties of the metal center play a crucial role in determining the catalytic efficiency of these complexes. Transition metals with partially filled d-orbitals can facilitate electron transfer processes during catalysis by providing accessible oxidation states. Additionally, the aromatic ring system in anthranilate can participate in π-π interactions with the nitroaromatic substrate, potentially enhancing substrate adsorption onto the catalyst surface. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize the structure of selected complexes and calculate their electronic properties, providing insights into the structure-activity relationships that govern their catalytic performance [1].
The experimental workflow for catalyst synthesis and application is systematically outlined below:
The progression of the catalytic reduction is conveniently monitored by UV-visible spectroscopy based on the distinct spectral characteristics of the reactant and product. The 4-nitrophenolate anion exhibits a strong absorption maximum at 400 nm, which decreases in intensity as the reduction progresses. Concurrently, a new absorption peak at approximately 300 nm emerges, corresponding to the formation of 4-aminophenol [1] [3]. This clear isosbestic point indicates a clean conversion without significant reaction intermediates accumulating.
The decrease in absorbance at 400 nm is directly proportional to the concentration of 4-nitrophenolate anion remaining in solution. By tracking the normalized absorbance (A/A₀) over time, where A₀ is the initial absorbance and A is the absorbance at time t, researchers can quantify the reaction kinetics. The reaction typically follows pseudo-first-order kinetics with respect to 4-NP concentration when NaBH₄ is present in large excess [4].
Comprehensive characterization of the synthesized metal anthranilate catalysts is essential for establishing structure-activity relationships:
The catalytic reduction of 4-NP to 4-AP using sodium borohydride in the presence of metal anthranilate catalysts generally follows pseudo-first-order kinetics with respect to 4-NP concentration when NaBH₄ is present in large excess (typically ≥10-fold excess) [4]. The apparent rate constant (kₐₚₚ) can be determined from the slope of the linear plot of -ln(A/A₀) versus time, where A₀ is the initial absorbance at 400 nm and A is the absorbance at time t.
For a more comprehensive kinetic analysis that accounts for substrate adsorption on the catalyst surface, the Langmuir-Hinshelwood model has been successfully applied [4] [6]. This model assumes that both 4-NP and BH₄⁻ adsorb onto the catalyst surface before the reaction occurs. The kinetic equation according to this model is:
[ -\frac{dC}{dt} = k' \frac{K_{4-NP}K_{BH_4}C_{4-NP}C_{BH_4}}{(1 + K_{4-NP}C_{4-NP} + K_{BH_4}C_{BH_4})^2} ]
Where k' is the true rate constant, K₄-NP and K({}_{\text{BH}_4}) are the adsorption constants for 4-NP and borohydride, respectively, and C represents concentrations. This model has demonstrated excellent agreement with experimental data for various catalytic systems [6].
The mechanism of 4-NP reduction proceeds through a complex sequence of steps that occur on the catalyst surface. The generally accepted pathway involves the following key stages [6]:
A critical aspect of the mechanism involves the formation of 4-hydroxylaminophenol as a reaction intermediate, which subsequently undergoes further reduction to the final product, 4-aminophenol. Kinetic studies have revealed that the second reduction step (conversion of 4-hydroxylaminophenol to 4-AP) is typically the rate-determining step in the overall reaction pathway [6].
The following diagram illustrates the complete catalytic cycle:
The catalytic activity of various metal anthranilate complexes has been systematically evaluated for the reduction of 4-NP. The table below summarizes the performance data for different metal complexes under standardized reaction conditions (0.05 mL of 0.005 M 4-NP, 0.5 mL of 0.15 M NaBH₄, 10 mg catalyst, ambient temperature) [1]:
Table 1: Catalytic Performance of Metal Anthranilate Complexes in 4-NP Reduction
| Metal Complex | Conversion (%) | Reaction Time (min) | Key Characteristics |
|---|---|---|---|
| Co(II) anthranilate | High | 70 | Excellent catalytic activity, magnetic properties |
| Cu(II) anthranilate | High | 70 | Excellent catalytic activity, square planar geometry |
| Ag(I) anthranilate | Moderate | 70 | Good catalytic activity, best antibacterial properties |
| Zn(II) anthranilate | Moderate | 70 | Good catalytic activity, structural diversity |
| Ni(II) anthranilate | Moderate | 70 | Moderate catalytic activity |
| Fe(II) anthranilate | Moderate | 70 | Moderate catalytic activity, magnetic properties |
| Mn(II) anthranilate | Low to Moderate | 70 | Variable catalytic activity |
| Cr(III) anthranilate | Low to Moderate | 70 | Variable catalytic activity |
| Bi(III) anthranilate | Low | 70 | Poor catalytic activity, different stoichiometry |
| Al(III) anthranilate | Low | 70 | Poor catalytic activity, different stoichiometry |
Several factors significantly influence the efficiency of the catalytic reduction process:
Catalyst Dosage: The reaction rate generally increases with catalyst loading up to an optimum point. For most metal anthranilate complexes, 10 mg in 3 mL total reaction volume represents an effective dosage [1]. Excessive catalyst loading may not proportionally increase the rate due to mass transfer limitations.
Borohydride Concentration: The reaction typically requires a substantial excess of NaBH₄ (≥10-fold relative to 4-NP) to maintain pseudo-first-order conditions [3] [4]. Increasing borohydride concentration beyond this threshold may not significantly enhance the reaction rate.
Temperature Effect: The reaction rate increases with temperature, following the Arrhenius equation. For similar catalytic systems, activation energies in the range of 15-50 kJ/mol have been reported [2] [7]. Elevated temperatures can significantly reduce reaction time but may compromise catalyst stability.
Solvent Composition: The reaction medium profoundly impacts the reduction kinetics. Aqueous-alcoholic mixtures (methanol, ethanol, isopropanol) generally decrease the reduction rate, with complete suppression observed at ≥50% alcohol content [3]. This effect is attributed to higher oxygen solubility in alcohols and potential changes in substrate adsorption.
The catalytic reduction of 4-NP to 4-AP using this compound metal complexes holds significant promise for environmental remediation applications. 4-NP is classified as a priority pollutant by the United States Environmental Protection Agency (EPA) due to its toxicity, persistence, and potential bioaccumulation in aquatic ecosystems [8]. Industrial sources of 4-NP include petroleum refineries, pharmaceutical manufacturing, dye industries, and agricultural chemical production. The efficient catalytic conversion of this hazardous compound to less toxic 4-AP represents a valuable wastewater treatment strategy. The process is particularly attractive due to its operational simplicity, mild reaction conditions, and the possibility of catalyst recovery and reuse, which enhances its sustainability profile [1] [8].
Beyond environmental applications, the reduction of 4-NP to 4-AP has significant importance in organic synthesis and pharmaceutical manufacturing. 4-AP serves as a key intermediate in the production of various analgesics and antipyretic drugs, including paracetamol (acetaminophen), acetanilide, and phenacetin [3]. The catalytic methodology using metal anthranilate complexes offers a convenient and efficient route to this valuable synthetic building block. The operational simplicity, high conversion efficiency, and minimal byproduct formation make this catalytic system particularly attractive for practical synthetic applications. Furthermore, the structural diversity of metal anthranilate complexes allows for fine-tuning of catalytic properties to optimize performance for specific synthetic requirements [1] [5].
Low Conversion Rates: Ensure fresh preparation of NaBH₄ solution, as it decomposes slowly in aqueous solution. Verify catalyst quality and dispersion in the reaction medium. Consider increasing catalyst loading within reasonable limits (typically 5-15 mg per 3 mL reaction volume).
Catalyst Deactivation: Metal complexes may deactivate over multiple cycles due to surface oxidation or adsorption of reaction byproducts. Regeneration can often be achieved by washing with appropriate solvents (ethanol, acetone) followed by mild drying.
Inconsistent Kinetics: Maintain a large excess of NaBH₄ relative to 4-NP (≥10:1 molar ratio) to ensure pseudo-first-order conditions. Ensure constant stirring to eliminate mass transfer limitations. Control reaction temperature carefully, as fluctuations can significantly impact kinetic measurements.
Solvent Selection: For optimal reaction rates, use aqueous systems with minimal organic co-solvents. If solubility issues necessitate co-solvents, keep alcohol content below 25% to avoid significant rate suppression [3].
Analysis Artifacts: Ensure proper baseline correction in UV-vis measurements. Monitor the isosbestic point at ~315 nm to verify reaction consistency. Use fresh 4-NP solutions to avoid decomposition products interfering with analysis.
To provide context for future experimental work, here is a summary of the NRPS machinery that would be involved in activating and incorporating a substrate like anthranilate.
Core Domains of a Typical NRPS Module A minimal NRPS module, responsible for incorporating a single amino acid into the growing peptide chain, consists of three core domains [1] [2] [3]:
| Domain | Function in NRPS Biosynthesis |
|---|---|
| Adenylation (A) Domain | Recognizes and activates a specific amino acid substrate using ATP, forming an aminoacyl-AMP intermediate [1] [3]. |
| Peptidyl Carrier Protein (PCP) Domain | Carries the activated substrate on a phosphopantetheine arm, shuttling it between catalytic sites [1] [3]. |
| Condensation (C) Domain | Catalyzes the formation of a peptide bond between the growing chain and the new amino acid [1] [2]. |
The NRPS Biosynthetic Pathway The following diagram illustrates the collaborative function of these domains in the NRPS assembly line.
Based on the search results, the specific application of sodium anthranilate in NRPS experiments is not documented in the available literature. The research primarily focuses on two areas:
I hope this structured overview, outlining both the foundational knowledge and the identified research gaps, provides a valuable starting point for your work.
The following assays are recognized for determining the radical scavenging ability of chemical compounds and biological samples.
This assay measures the ability of an antioxidant to donate an electron or hydrogen to quench the stable blue-green ABTS•⁺ radical cation, resulting in a loss of color that can be measured spectrophotometrically [1] [2] [3].
Detailed Protocol [3]:
| Step | Procedure | Details / Parameters |
|---|---|---|
| 1. Stock Solution | Prepare 7 mM ABTS in distilled water. | Dissolve 0.384 g ABTS (MW 548.68 g/mol) in 100 mL water. |
| 2. Oxidant Solution | Prepare 2.45 mM potassium persulfate (K₂S₂O₈). | Dissolve 0.0662 g K₂S₂O₈ (MW 270.31 g/mol) in 100 mL water. |
| 3. Radical Generation | Mix equal volumes of ABTS and potassium persulfate stocks. Incubate in the dark for 12-16 hours to form ABTS•⁺ [1]. | This produces the stable radical cation. |
| 4. Working Solution | Dilute the ABTS•⁺ solution with 50% ethanol (or PBS) until absorbance is 0.700 ± 0.05 at 734 nm [1]. | Typical dilution: 1 mL ABTS•⁺ with 42-47 mL solvent. |
| 5. Reaction | Mix 1 mL of sample (various concentrations) with 3 mL of diluted ABTS•⁺ working solution. Incubate for 6 minutes. | Use a solvent blank and a Trolox/ascorbic acid standard curve. |
| 6. Measurement | Measure absorbance at 734 nm. | Calculate % inhibition relative to the control. |
Calculations:
The antioxidant activity is calculated using the following equation and expressed as an IC₅₀ value (the concentration required to scavenge 50% of the ABTS radicals) or as Trolox Equivalents [3].
Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100
This assay measures the reduction of a ferric ion (Fe³⁺) complex to a ferrous (Fe²⁺) complex by antioxidants, resulting in an intense blue color [4] [5].
Detailed Protocol (Adapted from [5]):
| Step | Procedure | Details / Parameters | | :--- | :--- | :--- | | 1. FRAP Reagent | Prepare fresh by mixing: | 300 mM acetate buffer (pH 3.6) : 10 mM TPTZ in 40 mM HCl : 20 mM FeCl₃ | | | | In a 50:5:5 volume ratio. | | 2. Reaction | Combine 2 mL of FRAP reagent with 10 μL of the test sample. | Incubate at room temperature for 10 minutes. | | 3. Measurement | Measure the absorbance at 593 nm. | | | 4. Calibration | Prepare a standard curve using Trolox or FeSO₄·7H₂O. | Express results as Trolox Equivalents or μmol Fe²⁺/g. |
To thoroughly evaluate the antioxidant activity of a compound like sodium anthranilate, it is recommended to use multiple assays that operate via different mechanisms (e.g., HAT - Hydrogen Atom Transfer and SET - Single Electron Transfer) [6]. The diagram below outlines a logical workflow for this characterization.
When adapting these protocols for this compound, please consider the following points:
Since specific data for sodium anthranilate is unavailable, the table below summarizes common in vitro cytotoxicity assays you could adapt. These methods are classified by their measurement principle and main characteristics [1].
| Assay Name | Principle / Target | Key Readout | Key Advantages | Key Disadvantages / Interferences |
|---|---|---|---|---|
| Trypan Blue Dye Exclusion | Membrane integrity; viable cells exclude dye [1]. | Count of unstained (viable) vs. blue (dead) cells [1]. | Simple, fast, low-cost [1]. | Time-consuming for many samples; cannot detect functional loss; dye can be toxic to cells [1]. |
| MTT Assay | Mitochondrial function; reductase enzymes convert MTT to purple formazan [2] [1]. | Absorbance of dissolved formazan crystals [1]. | Widely used, reliable for metabolic activity [1]. | Formazan crystals are insoluble, requiring a dissolution step; background interference from test particles can cause overestimation of viability [1]. |
| XTT Assay | Mitochondrial function; similar to MTT [1]. | Absorbance of water-soluble, orange formazan dye [1]. | Water-soluble product eliminates dissolution step [1]. | May require longer incubation times [1]. |
| WST-1 Assay | Mitochondrial function; similar to MTT and XTT [1]. | Absorbance of water-soluble formazan dye [1]. | Highly water-soluble product; fast and simple procedure [1]. | Susceptible to interference with electron acceptors [1]. |
| LDH Assay | Membrane integrity; measures Lactate Dehydrogenase (LDH) enzyme leaked from damaged cells [1]. | Absorbance from LDH-catalyzed conversion of a tetrazolium salt [1]. | Measures membrane damage directly [1]. | Affected by serum in culture media; can underestimate death if cell number decreases [1]. |
| Neutral Red Uptake (NRU) Assay | Lysosome function and cell viability; viable cells take up and retain Neutral Red dye [2] [1]. | Absorbance of extracted dye from viable cells [1]. | Sensitive indicator of lysosomal activity [1]. | Internalized nanoparticles in lysosomes can interfere with results [2]. |
| ATP Assay | Cellular ATP levels; indicator of metabolically active cells [1]. | Luminescence produced in reaction with luciferase enzyme [1]. | Highly sensitive; correlates directly with viable cell mass [1]. | Requires a luminometer; can be more costly [1]. |
To develop your own application notes for this compound, you can adapt the general principles of the assays listed above. Here is a workflow outlining the key stages of such an investigation.
Preliminary Assays for Viability and Cytotoxicity:
Investigating Mechanisms of Cell Death: If cytotoxic effects are observed, you can delve deeper into the mechanism. Apoptosis is a key programmed cell death pathway that can be triggered by cytotoxic substances, and it can proceed via two main routes [3] [4]. The diagram below illustrates these pathways and their potential intersection.
Given the lack of direct data, your initial studies with this compound will be exploratory.
I hope this structured overview of general cytotoxicity methods provides a solid foundation for you to develop specific application notes for this compound.
Sodium anthranilate is an organic compound that has been investigated for its ability to protect metals from corrosion. Research has shown its effectiveness on materials like Л70 α-brass in neutral chloride electrolytes [1]. The inhibition is believed to occur through an adsorption mechanism, where the inhibitor molecules form a protective layer on the metal surface, thereby reducing the corrosion rate [2] [3].
One critical finding from the literature is the phenomenon of antagonism. For α-brass in neutral chloride solutions, this compound alone can initiate pitting corrosion. However, at a specific ratio of inhibitor-to-chloride ion concentration, this antagonistic effect is overcome, resulting in effective pitting corrosion inhibition [1]. This highlights the importance of carefully optimizing the inhibitor concentration for a given system.
The following tables summarize the core experimental conditions and findings from the studies on this compound.
Table 1: Summary of Experimental Conditions from Literature
| Aspect | Description |
|---|---|
| Tested Material | Л70 α-brass [1] |
| Corrosive Medium | Neutral chloride electrolytes [1] |
| Reference Inhibitor | Benzotriazole (BTA) - noted as providing the best protection for α-brass [1] |
| Evaluation Methods | Comparative testing against other inhibitors (SPA, BTA) to assess pitting corrosion inhibition [1]. Electrochemical methods (EIS, PDP) and surface analysis (SEM, EDX) were used for similar compounds [3]. |
Table 2: General Performance and Characteristics
| Parameter | Finding / Characteristic |
|---|---|
| Inhibition Form | Pitting corrosion inhibition [1] |
| Key Mechanism | Adsorption on the metal surface [2] [3] |
| Critical Consideration | Antagonism with Cl⁻ ions; effective inhibition is highly dependent on the [SA]/[Cl⁻] ratio [1]. |
| Reported Outcome | Provides protection, though Benzotriazole (BTA) was found to be superior for α-brass under the tested conditions [1]. |
The diagram below outlines a generalized experimental workflow for evaluating a corrosion inhibitor like this compound, synthesized from the methodologies described in the search results [1] [3].
When designing experiments with this compound, pay close attention to these factors derived from the research:
The following diagram illustrates the general mechanism by which organic inhibitors like this compound are believed to protect metal surfaces.
A significant limitation noted in the literature is that for the protection of α-brass in neutral chloride media, this compound was not the best-performing inhibitor. The study concluded that Benzotriazole (BTA) provided superior protection under those specific conditions [1]. Therefore, preliminary comparative screening is highly recommended.
The synthesis of anthranilate compounds often proceeds via the Hofmann degradation of phthalimide. The tables below summarize the optimized conditions for two key processes: the synthesis of anthranilic acid (a precursor to the sodium salt) and methyl anthranilate.
Table 1: Optimized Conditions for Anthranilic Acid Synthesis via Hofmann Degradation [1]
| Parameter | Optimal Condition | Criticality & Rationale |
|---|---|---|
| Phthalimide Reactant | Suspended in aqueous NaOH | Forms a soluble phthalimide salt for reaction. |
| Hypochlorite Solution Temp. | ≤ 15 °C during prep/storage | Prevents decomposition of hypochlorite to chlorate, which destroys product and causes discoloration [1]. |
| Reaction Mixing Temp. | ≤ 40 °C during hypochlorite addition | Prevents premature reaction before full reagent mixing, avoiding side reactions that lower yield and cause coloring [1]. |
| Reaction Completion Temp. | 60 - 80 °C | The heat of reaction is often sufficient; external heating may not be needed [1]. |
Table 2: Optimized Conditions for Methyl Anthranilate Synthesis via Response Surface Methodology [2] [3]
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (Phth:NaOCl:MeOH) | 1 : 2.03 : 5.87 | Precise stoichiometry is critical for maximizing yield. |
| Reaction Temperature | 0.5 °C | Low temperature minimizes side reactions. |
| Hydrolysis Temperature | 70 °C | Ensures complete conversion of intermediates. |
| Water-to-Phthalimide Mass Ratio | 7.16 : 1 | Affects solubility and reaction efficiency. |
Here are solutions to frequently encountered problems during synthesis.
1. Problem: Low Yield of Product
2. Problem: Product Has a Dark Color
3. Problem: Formation of Unexpected Byproducts
4. Problem: Inconsistent Results Between Batches
This protocol is adapted from patent literature for the synthesis of this compound [1].
Preparation of Alkaline Sodium Hypochlorite Solution:
Preparation of Alkaline Phthalimide Solution:
Reaction and Mixing:
Isolation:
The following diagram outlines the two primary pathways for anthranilate synthesis discussed, highlighting the critical control points.
For a sustainable and potentially high-yielding process, consider microbial synthesis using engineered bacteria.
trpD gene. This knocks out the anthranilate phosphoribosyl transferase activity, preventing the conversion of anthranilate to the next step in the tryptophan pathway, causing anthranilate to accumulate [5].
The table below summarizes specific problems you might encounter and the recommended solutions based on experimental and industrial practices.
| Challenge | Root Cause | Recommended Solution | Key Considerations |
|---|---|---|---|
| Colored Impurities (Brown/Yellow product) [1] | Oxidation in basic solution or reaction by-products [1] | Activated Carbon Treatment [1] | Effective for water-soluble impurities; use hot filtration. |
| Ethanol-Water Recrystallization [1] | Dissolve in ethanol, then add water to crash out crystals. | ||
| Copper Salt Method [1] | Forms copper anthranilate precipitate; liberate acid with CO₂ or H₂S. | ||
| Low Recovery Yield [1] | Product loss in mother liquor during repeated recrystallization [1] | Optimized Solvent System [1] | Ethanol-water can be more efficient than water alone. |
| Copper Salt Method [1] | Effective for concentrating product from dilute solutions. | ||
| Poor Crystallization | Not specified | pH-Controlled Precipitation [1] | Convert to free acid (anthranilic acid) and carefully neutralize. |
| Emulsion Formation (during extraction) | Not specified | Solvent System Adjustment [2] | Patent uses kerosene-tributyl phosphate mix for cleaner separation [2]. |
For a complete purification strategy, an industrial patent outlines a comprehensive process for recovering anthranilic acid (the conjugate acid of sodium anthranilate) from methyl anthranilate wastewater, which involves several of the principles mentioned above [2]:
This is a common first approach for removing colored impurities [1].
This method is effective when colored impurities are persistent [1].
Q1: My purified this compound is still tan-colored after one recrystallization. Is it pure enough for downstream reactions? Based on user reports, a tan color may remain even after purification. Gas chromatography (GC) analysis of a tan-colored sample showed a single major peak, suggesting the colored impurity might be highly concentrated but present in very small quantities and may not interfere with subsequent reactions [1]. For applications requiring high purity, additional purification steps like the copper salt method are recommended.
Q2: Why does my reaction mixture turn red or black during synthesis from phthalimide and sodium hypochlorite? A rapid color change to red or black upon adding hypochlorite typically indicates over-oxidation or side reactions. This is likely due to the hypochlorite solution not being sufficiently chilled or being added too quickly [1]. To prevent this, ensure both the hypochlorite and the reaction mixture are kept cold (below 5°C) and add the hypochlorite solution slowly with good stirring [1].
Q3: Are there any safety considerations for the copper salt method? Yes. The traditional method uses hydrogen sulfide (H₂S) to liberate the acid. H₂S is highly toxic and flammable, and should be avoided if possible. The alternative method using carbon dioxide (CO₂) is much safer and is the recommended approach [1].
The following table summarizes the primary factors affecting anthranilate stability from the available research. While these are not specific to sodium anthranilate, they provide critical guidance for handling related compounds.
| Factor | Effect on Stability | Supporting Evidence & Practical Notes |
|---|---|---|
| Temperature | Significant degradation at elevated temperatures. | A key patent notes that alkaline hypochlorite solutions (used in anthranilic acid production) must be kept below 15°C during preparation to prevent chlorate formation, which destroys anthranilic acid and causes dark coloring [1]. |
| Light Exposure | Can induce photochemical reactions and degradation. | Studies on anthranilate esters (used in sunscreens) show they are photoactive, with efficient fluorescence and triplet state formation, leading to photodegradation products like benzoxazinone via singlet and triplet state reactions [2] [3]. |
| pH & Chemical Environment | Stability is pH-dependent; susceptible to specific reagents. | The synthesis of anthranilic acid requires careful control of the reaction mixture's alkalinity and temperature to avoid side reactions that cause "destruction of anthranilic acid with formation of dark color" [1]. |
Although a direct protocol for this compound is not available, the following workflow, based on general chemical principles and the information gathered, can be used to design stability studies.
What are the primary biological functions of anthranilate? Anthranilate is a versatile metabolite. It is a key intermediate in the biosynthesis of the amino acid tryptophan [4]. In certain bacteria like Pseudomonas, it serves as a precursor for secondary metabolites such as the Pseudomonas Quinolone Signal (PQS) and is also degraded for energy via the TCA cycle [5] [4]. Furthermore, it can be used as a non-acetate starter unit in the biosynthesis of natural products like aurachins [6].
Can anthranilate affect bacterial biofilms? Yes, research shows that anthranilate has anti-biofilm effects against a broad range of bacteria, including P. aeruginosa, V. vulnificus, and B. subtilis. It can disrupt pre-formed biofilms and inhibit new biofilm formation, in part by reducing intracellular levels of the signaling molecule c-di-GMP [7].
Are there inducible gene expression systems based on anthranilate?
Yes. The native anthranilate operon (antABC) and its transcriptional regulator (AntR) from Pseudomonas fluorescens have been engineered into a tunable, anthranilate-inducible gene expression system (e.g., pUCP20-ANT). This system is functional in various Pseudomonas species and allows for precise control of gene expression by varying the concentration of anthranilate in the growth medium [8] [9].
Based on published research, here is a detailed methodology for the synthesis and analysis of metal-anthranilate complexes [1].
Materials Preparation:
Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution. Continue stirring for an additional 30 minutes. The formation of a precipitate typically indicates complex formation.
Product Isolation: Filter the resulting precipitate. Wash it several times with deionized water to remove impurities. Dry the purified product under vacuum and store it in a desiccator.
Characterization and Analysis: The synthesized complexes can be characterized using the following techniques to confirm structure and composition.
The following table summarizes critical parameters that influence the efficiency of sodium anthranilate complex formation, based on general synthesis principles and related studies on anthranilate interactions [1] [2] [3].
| Factor | Description & Impact | Optimization Guidance |
|---|---|---|
| pH Level | Affects ligand protonation state and metal solubility. Anthranilic acid deprotonates with NaOH to form the reactive anthranilate anion [1]. | Maintain a slightly basic pH to ensure the ligand is in its anionic form, facilitating coordination with metal cations. |
| Metal-to-Ligand Ratio | Determines complex stoichiometry. A 1:2 (metal/ligand) ratio is common for many metals [1]. | Systematically vary ratios (e.g., 1:1, 1:2, 1:3) and analyze products to identify the optimal stoichiometry for your target complex. |
| Reaction Temperature | Influences reaction kinetics and precipitate properties. | Optimization is required; one study on a related compound found a reaction temperature of 0.5°C to be optimal [3]. Test a range of temperatures. |
| Counterion Effects | The anion from the metal salt (Cl⁻, NO₃⁻, SO₄²⁻) can impact packing and morphology [2]. | If a specific crystal structure or morphology is desired, screen different metal salts while keeping the cation constant. |
| Mixing Efficiency | Ensures uniform reagent concentration and particle formation. | Use controlled, steady stirring to achieve homogeneity without introducing excessive shear forces. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Non-optimal stoichiometry; Metal ion not fully complexed; Precipitation incomplete. | Verify metal-to-ligand ratio; Extend reaction time; Cool reaction mixture to improve precipitation. |
| No Precipitate Forms | Incorrect pH; Metal-ligand mismatch; Concentration too low. | Check pH is suitable for deprotonation; Confirm metal's ability to coordinate with amine/carboxylate groups; Concentrate the solution. |
| Characterization Data Doesn't Match Expected Structure | Wrong stoichiometry; Co-precipitation of impurities; Different coordination geometry. | Re-purify product; Perform elemental analysis to determine actual composition; Compare FT-IR data to literature. |
For a systematic approach to optimizing efficiency, you can follow the workflow below. This method uses empirical data to build a predictive model for the best reaction conditions.
What are the primary applications of this compound and its complexes? this compound is used to synthesize metal complexes with applications as antipathogens (antibacterial, antifungal, nematicidal) and catalysts (e.g., for reducing 4-nitrophenol) [1]. It is also studied in supramolecular chemistry for its role in modifying micelle structures and in creating host-guest sensory systems [2] [4].
Which metal complexes have shown the most promising biological activity? Research indicates that the Ag(I) anthranilate complex exhibits strong, broad-spectrum activity against clinically important bacteria like S. aureus and E. coli, as well as fungi and root-knot nematodes [1].
Which metal complexes are effective catalysts? The Co(II) and Cu(II) anthranilate complexes have demonstrated high catalytic activity for the reduction of the environmental contaminant 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) [1].
1. Fundamental Physicochemical Properties
This data provides a baseline for understanding the compound's solubility behavior.
| Property | Value / Description |
|---|---|
| Chemical Name | Sodium 2-aminobenzoate[sodium anthranilate [1] |
| CAS Registry Number | 552-37-4 [1] |
| Molecular Formula | C₇H₆NNaO₂ [1] |
| Physical State | Solid [1] |
| Melting Point | 144 - 146 °C [1] |
| Solubility Data | Slightly soluble in DMSO; Slightly soluble in Methanol [1] |
2. Supported Solubility Enhancement Techniques
While direct studies on this compound are limited, the following techniques are well-established for challenging compounds. The selection of a method depends on the nature of your final formulation (e.g., oral, topical, parenteral).
| Technique Category | Specific Method | Key Principle | Consideration for Application |
|---|---|---|---|
| Physical Modification [2] [3] | Micronization/Nanosuspension [2] | Increases surface area-to-volume ratio to enhance dissolution rate. [2] | Does not change equilibrium solubility. [2] |
| Solid Dispersion [2] | Dispersion of drug in hydrophilic carrier matrix to improve wettability and dissolution. [2] | Stability of amorphous form must be monitored. [2] | |
| Cryogenic Techniques [2] | Ultra-rapid freezing to create amorphous, nanostructured particles with high surface area. [2] | Requires specialized equipment (e.g., lyophilizer). [2] | |
| Chemical Modification | pH Adjustment [2] | Manipulates the ionization state of the drug to increase its aqueous solubility. | Biorelevance and tolerability of the final pH must be considered. [2] |
| Salt Formation [2] [3] | Converts a drug into a salt form (like this compound) which typically has higher aqueous solubility. | The salt itself may have limited solubility in certain solvents, requiring further techniques. [1] | |
| Miscellaneous Methods | Micellar Solubilization [3] [4] | Utilizes surfactants to form micelles that encapsulate drug molecules. | Supported by experimental data: this compound has been shown to intercalate into cationic gemini surfactant micelles, inducing structural changes. [4] |
| Co-solvency [2] [3] | Uses water-miscible solvents (e.g., DMSO, methanol) to solubilize drugs. | Supported by data: The known slight solubility in DMSO and methanol provides a starting point for co-solvent systems. [1] |
This diagram outlines a logical approach to selecting and testing solubility enhancement methods for this compound in a lab setting.
Based on general solubility challenges, here are anticipated FAQs.
Q: Our formulation with this compound and a cationic surfactant has become highly viscous. What is happening?
Q: The solubility of this compound in aqueous buffer is insufficient for our needs. What are our first steps?
Q: We need to create a nano-formulation of this compound. Which techniques show promise?
Here are answers to some fundamental questions you might encounter.
1. What are the essential parameters to validate for an analytical method? To ensure your analytical method is suitable for its intended purpose, it must be validated. The core parameters, as defined by international guidelines (ICH), are summarized in the table below [1] [2]:
| Validation Parameter | Definition & Purpose | Acceptance Criteria Example |
|---|---|---|
| Accuracy | The closeness of test results to the true value. Assessed by % recovery of spiked samples [1]. | % Recovery should be 98-102% [1]. |
| Precision | The degree of scatter in repeated measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, equipment) [1] [2]. | % RSD of results should not be greater than 2.0% [1]. |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix [2]. | The method should resolve the analyte peak from all others. |
| Linearity | The ability to obtain test results directly proportional to analyte concentration [1]. | The coefficient of determination (r²) should be greater than 0.999 [1]. |
| Range | The interval between the upper and lower levels of analyte for which precision, accuracy, and linearity are demonstrated [2]. | Dependent on the intended application of the method. |
| LOD & LOQ | LOD (Limit of Detection): The lowest amount of analyte that can be detected. LOQ (Limit of Quantification): The lowest amount that can be quantified with acceptable precision and accuracy [1]. | LOD = 3.3(SD/S); LOQ = 10(SD/S), where SD is standard deviation of response and S is slope of calibration curve [1]. |
| Robustness | A measure of the method's reliability when small, deliberate changes are made to operational parameters (e.g., mobile phase pH, column temperature) [3]. | The method should remain unaffected by small variations. |
2. How do I select a detection wavelength for UV-HPLC analysis? The optimal wavelength (λmax) is determined by scanning a standard solution of the analyte over the UV range. You should:
3. My method lacks precision. What could be the cause? Poor precision, indicated by a high %RSD, can stem from several sources. The following workflow diagrams a systematic troubleshooting approach.
While a specific method for this compound was not found, here is a generalized protocol for developing an HPLC-UV method for a similar compound, which you can adapt [5] [3].
1. Instrument and Reagent Setup
2. Preliminary Solubility and Wavelength Selection
3. Mobile Phase and Chromatographic Conditioning
4. Calibration Curve (Linearity)
The table below addresses specific problems you might face during analysis.
| Problem | Possible Cause | Solution |
|---|
| Peak Tailing | 1. Active silanol sites on column. 2. Incorrect mobile phase pH. | 1. Use a base-deactivated C18 column. 2. Adjust pH; for acidic analytes, low pH (2-3) often improves peak shape [4]. | | Low Recovery | 1. Incomplete extraction from sample matrix. 2. Sample degradation. | 1. Optimize extraction method (sonication time, solvent). 2. Check sample stability in the solvent (e.g., protect from light, use fresh solutions). | | No Peaks or Low Response | 1. Incorrect detection wavelength. 2. Sample too dilute. 3. Detector lamp failure. | 1. Confirm λmax of analyte via scan. Ensure HPLC detector is set correctly [1]. 2. Concentrate the sample. 3. Check detector diagnostics and lamp hours. | | Retention Time Drift | 1. Unstable column temperature. 2. Mobile phase composition or pH changing. | 1. Use a column heater to maintain constant temperature. 2. Ensure mobile phase is fresh and consistently prepared. |
What are the key stability concerns for sodium anthranilate? this compound is sensitive to heat, air, and light. Its melting point is 144-146°C, indicating the temperature range at which it begins to physically break down [1]. Prolonged exposure to air can lead to oxidation, while light exposure may cause photochemical degradation.
What is the best way to store this compound for long-term stability? The safety data sheet recommends storing the container tightly closed in a dry, cool, and well-ventilated place [1]. For research purposes, this translates to storing the chemical in a sealed, light-resistant container, with a desiccant, in a refrigerator or freezer for long-term preservation.
My research involves bacterial biofilms. Is this compound stable in cell culture media? Be aware that this compound is biologically active and can be degraded by certain bacteria, such as Pseudomonas aeruginosa, as part of their metabolic pathway [2] [3] [4]. Its stability in a biological medium is therefore context-dependent and may be limited over long-term cell culture experiments.
This protocol uses Thermogravimetric Analysis (TGA) to determine the temperature at which this compound loses mass, indicating decomposition.
Below is a workflow diagram summarizing this experimental process:
The following table summarizes the critical handling and storage parameters for this compound, compiled from its material safety data sheet [1].
| Parameter | Specification | Importance / Rationale |
|---|---|---|
| Physical State | Solid | Handling and storage precautions are for a solid chemical [1]. |
| Melting Point | 144 - 146 °C | Provides an upper-temperature limit for handling; degradation likely near/above this point [1]. |
| Flash Point | 142.4 °C | Indicates flammability risk at high temperatures; avoid open flames and high-temperature heat sources [1]. |
| Recommended Storage | Tightly closed container, in a dry, cool, well-ventilated place | Prevents moisture absorption (hygroscopy), oxidation, and thermal stress [1]. |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | General safety practice to avoid cross-contamination or unknown chemical reactions [1]. |
Sodium anthranilate (and its acidic form, anthranilate) is not just a metabolic intermediate; it functions as a diffusible signaling molecule for bacteria like Pseudomonas aeruginosa. Its key to optimizing biological activity lies in the precise manipulation of its concentration and timing to create a sharp "anthranilate peak" [1].
antABC operon, which encodes the anthranilate dioxygenase complex, is responsible for degrading anthranilate. The expression of this operon is regulated by the transcriptional activator AntR, which is induced by anthranilate itself. The intracellular level of anthranilate is crucial for triggering this system [1] [2].The following diagram illustrates this central signaling pathway and its major effects.
Here are detailed methodologies for key experiments investigating this compound's activity.
This protocol uses a static biofilm assay to quantify the effect of anthranilate.
antABC mutant).antABC mutant, which cannot degrade anthranilate, should form less biofilm than the wild type. Exogenous anthranilate should cause a concentration-dependent reduction in biofilm formation in both assays [1].This protocol evaluates this compound's ability to increase the effectiveness of conventional antibiotics.
Q1: Why is my exogenous this compound treatment not producing the expected biofilm dispersal?
antABC operon may not be sufficiently expressed to create the necessary concentration dynamics. If added too late, the biofilm may be too mature. Furthermore, some bacterial strains (e.g., rhlR mutants) do not produce anthranilate and may not respond as expected [1].antABC mutant background where anthranilate accumulates [1].Q2: How stable is this compound in my aqueous stock solution and growth medium?
antABC operon. In sterile solutions, it is relatively stable, but in active bacterial cultures, its concentration will change dynamically.antABC mutant to see the effect of persistent high anthranilate levels.Q3: Can I use this compound as an adjuvant in models with Gram-positive bacteria?
| Problem | Possible Cause | Suggested Solution |
|---|
| No observed effect on biofilm or antibiotic susceptibility. | Concentration too low; incorrect timing; degraded compound; non-responsive strain. | Create a full dose-response curve; systematically vary the time of addition; use a fresh stock solution; verify strain genotype. | | Effect is inconsistent between experiment replicates. | Slight variations in initial cell density leading to timing differences in the "peak". | Standardize inoculum size precisely; synchronize cultures before starting the experiment; monitor growth phase (OD) closely. | | Bacterial growth is inhibited by this compound alone. | Concentration is too high, revealing intrinsic toxicity. | Titrate the concentration to find a sub-inhibitory range for adjuvant experiments (e.g., 0.1-1.0 mM). | | Unexpected results with mutant strains (e.g., ∆antABC). | Secondary mutations; incomplete understanding of the regulatory network. | Back-cross the mutation into a fresh background; complement the mutant; check expression of related systems (e.g., PQS). |
To help visualize the integration of these protocols and concepts, the following workflow diagram outlines a potential optimization project.
| Byproduct / Issue | Identification / Characteristics | Root Cause | Prevention & Solution |
|---|
| Colored Impurities (Dark product) [1] | Darkened reaction mixture or final product. | • High Temperature (>40°C) during hypochlorite and phthalimide reaction causes anthranilate degradation [1]. • Chlorate formation in hypochlorite solution from storage/preparation above ~15°C [1]. | • Strict temperature control: Keep hypochlorite solution below 15°C during prep/storage. Keep reaction mixture below 40°C until hypochlorite is fully added/mixed [1]. | | Yield Loss & Byproducts [1] | Lower than expected yield, potentially accompanied by colored impurities. | Improper reagent mixing: Hypochlorite reacts with formed sodium anthranilate if not thoroughly mixed before reaction initiates [1]. | • Add hypochlorite to the alkaline phthalimide solution with efficient agitation to ensure full mixing before reaction starts [1]. | | Chlorinated Byproducts [2] | Potential formation of compounds like 2,4-dichlorobenzoic acid. | Over-chlorination of the anthranilic acid molecule [2]. | • Control stoichiometry of hypochlorite [1]. • Avoid excess hypochlorite. |
The following methodology is adapted from industrial preparation methods to ensure high yield and purity, directly addressing the byproduct issues listed above [1].
1. Reagent Preparation
2. Reaction and Work-up
The workflow below summarizes the synthesis and troubleshooting process.
Q1: What are the common metals that form complexes with sodium anthranilate? Researchers have successfully synthesized complexes with a variety of metals, including Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), and Cr(III) [1]. The choice of metal can influence the complex's properties and crystallization behavior.
Q2: What is the typical metal-to-ligand ratio for these complexes? Most of these complexes, such as those with Zn(II), Fe(II), Co(II), Cu(II), Mn(II), Ni(II), and Cr(III), form with a 1:2 metal-to-ligand ratio. However, complexes with Ag(I), Al(III), and Bi(III) have different stoichiometries [1].
Q3: My complex does not precipitate from the reaction mixture. What should I do? This could be due to overly high solubility. Try concentrating your solution gently or using a poor solvent diffusion method (e.g., layering diethyl ether over your DMSO or methanol solution). Ensure the metal salt and this compound are dissolved in a minimal amount of warm deionized water before mixing [1].
Q4: I obtained an amorphous solid instead of crystals. How can I improve crystal quality? Amorphous products often result from rapid precipitation. To promote slow crystal growth, try reducing the concentration of your reactants, cooling the reaction mixture slowly after synthesis, or using solvent evaporation at room temperature instead of immediate filtration [1].
The following is a standard method for synthesizing anthranilate metal complexes, which is the foundation for subsequent crystallization [1].
The diagram below summarizes this general synthesis workflow.
Use this flowchart to diagnose and address common crystallization issues.
The table below summarizes characterization data for successfully synthesized complexes, which can serve as a reference for your own products [1].
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Characterization Techniques |
|---|---|---|
| Zn(II) | 1:2 | FT-IR, UV-Vis, TGA, SEM [1] |
| Ag(I) | Different from 1:2 | FT-IR, UV-Vis, TGA, SEM [1] |
| Co(II) | 1:2 | FT-IR, UV-Vis, TGA, SEM, Catalytic testing [1] |
| Cu(II) | 1:2 | FT-IR, UV-Vis, TGA, SEM, Catalytic testing [1] |
| Ni(II) | 1:2 | FT-IR, UV-Vis, TGA, SEM [1] |
| Cr(III) | 1:2 | FT-IR, UV-Vis, TGA, SEM [1] |
Understanding the starting material is crucial. Here is some key data for this compound [2].
| Property | Value / Description |
|---|---|
| Chemical Name | Sodium 2-aminobenzoate |
| CAS Number | 552-37-4 |
| Molecular Formula | C7H6NNaO2 |
| Molecular Weight | 159.12 g/mol |
| Physical State | Solid (Very Dark Grey) |
| Melting Point | 144-146 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
Safety Notes: While not classified as hazardous, always use good industrial hygiene practices. Handle in a well-ventilated place, wear suitable protective clothing, gloves, and safety goggles. Avoid dust formation and contact with skin and eyes [2].
The table below summarizes the available experimental data on the antimicrobial activity of an anthranilate derivative and another related compound for context.
| Compound | Target Microorganism | Effective Concentration | Key Findings / Mechanism of Action |
|---|
| Linalyl Anthranilate (LNA) [1] | Carbapenemase-producing Klebsiella pneumoniae (KPC-KP) | 2.5% (v/v) for bactericidal activity; 1.25% (v/v) in combination with meropenem. | • Generates Reactive Oxygen Species (ROS) [1]. • Initiates lipid peroxidation [1]. • Disrupts bacterial membrane, leading to intracellular leakage and cell death [1]. | | N-Acetyl-L-Cysteine (NAC) [2] | Various food-borne pathogens (Salmonella enterica, E. coli, L. monocytogenes, S. aureus). | MIC* for growth inhibition ranged from 3,130 to 12,500 µg/mL depending on the strain [2]. | • Disrupts disulfide bonds in bacterial proteins and extracellular polymeric substances (EPS) [2]. • Prevents biofilm formation but shows limited efficacy in eradicating pre-formed biofilms [2]. | MIC: Minimum Inhibitory Concentration.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited.
1. Protocol for Linalyl Anthranilate (LNA) Study [1]
2. Protocol for N-Acetyl-L-Cysteine (NAC) Study [2]
The following diagram illustrates the proposed mechanism by which linalyl anthranilate exerts its antimicrobial effect, based on the findings from the research paper [1].
The data highlights that linalyl anthranilate shows a potent and well-defined bactericidal mechanism against a challenging multidrug-resistant pathogen [1]. In contrast, N-acetyl-L-cysteine demonstrates a broader, bacteriostatic-range activity against common food-borne pathogens, with a primary strength in preventing biofilm formation rather than killing established cells [2].
| Property | Sodium Anthranilate | Methyl Anthranilate |
|---|---|---|
| Chemical Structure | Salt (Sodium 2-aminobenzoate) [1] | Ester (Methyl 2-aminobenzoate) [2] [3] |
| Molecular Formula | C₇H₆NNaO₂ [1] | C₈H₉NO₂ [2] [3] |
| Molecular Weight | 159.12 g/mol [1] | 151.16-151.17 g/mol [2] [3] [4] |
| Physical State | Solid [1] | Colorless to pale yellow liquid or crystalline solid (melting point ~24 °C) [2] [3] |
| Melting Point | 144 - 146 °C [1] | ~24 °C [2] [3] |
| Boiling Point | ~311.9 °C [1] | ~256 °C [2] [3] |
| Density | ~1.315 g/cm³ [1] | ~1.168 g/cm³ [2] [3] |
| Solubility | Slightly soluble in DMSO, Methanol [1] | Freely soluble in alcohol; slightly soluble in water [3] |
| Odor | Not specified [1] | Strong, fruity, grape-like [2] [3] |
| Primary Applications | • Research chemical (e.g., micelle studies in surfactant systems) [5] [1] | • Flavoring agent (grape, citrus, strawberry) [2] [3] • Perfumery [2] [3] • Bird repellent [2] [3] • Antibacterial & anti-biofilm agent [4] |
Experimental data for these compounds comes from different contexts, highlighting their distinct uses.
The available experimental data primarily involves its use in studying micellar systems [5].
Research on methyl anthranilate has demonstrated significant biological activity, particularly as an antibacterial agent [4].
Based on the experimental data, the following diagrams outline the general workflow for studying this compound in surfactant systems and the proposed antibacterial mechanism of methyl anthranilate.
Diagram 1: Workflow for Studying this compound in Surfactant Systems
Diagram 2: Proposed Anti-Biofilm Mechanism of Methyl Anthranilate
For researchers and scientists in drug development, the choice between these compounds is clear-cut:
The table below summarizes the catalytic performance of various metal-anthranilate complexes, which are directly derived from anthranilic acid (the conjugate acid of sodium anthranilate), in different chemical reactions [1] [2].
| Metal Ion | Reaction Type | Performance Summary | Key Experimental Data |
|---|---|---|---|
| Co(II) | Reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) [2] | High catalytic activity [2] | Reaction with NaBH₄; UV-Vis spectrophotometry monitored conversion over time (0-70 min) at ambient temperature [2]. |
| Cu(II) | Reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) [2] | High catalytic activity [2] | Reaction with NaBH₄; UV-Vis spectrophotometry monitored conversion over time (0-70 min) at ambient temperature [2]. |
| Ni(II) | Oxidation of 1,2-cyclohexene [1] | Active catalyst | Homogeneous oxidation with aqueous H₂O₂ or TBHP at 80°C in acetonitrile, water, or solvent-free conditions [1]. |
| Cu(II) | Oxidation of 1,2-cyclohexene [1] | Active catalyst | Homogeneous oxidation with aqueous H₂O₂ or TBHP at 80°C in acetonitrile, water, or solvent-free conditions [1]. |
| Zn(II) | Oxidation of 1,2-cyclohexene [1] | Active catalyst | Homogeneous oxidation with aqueous H₂O₂ or TBHP at 80°C in acetonitrile, water, or solvent-free conditions [1]. |
For researchers looking to replicate or contextualize these findings, here are the specifics of the experimental protocols and the role of the anthranilate ion.
Although direct data for sodium anthranilate is lacking, here are the standard experimental methodologies you would use to obtain the required comparison. These protocols are well-established in the literature for evaluating antioxidant capacity [1] [2] [3].
| Assay Name | Core Principle | Key Reagents & Equipment | Typical Output & Data Analysis |
|---|---|---|---|
| DPPH Radical Scavenging [1] [2] [3] | Antioxidant donates hydrogen to stabilize purple DPPH• radical; measures discoloration. | DPPH radical, test sample, solvent (e.g., methanol), UV-Vis spectrophotometer. | IC50 value (sample concentration providing 50% scavenging); compared to standards like BHT or ascorbic acid [4]. |
| FRAP (Ferric Reducing Antioxidant Power) [2] | Antioxidant reduces ferric-tripyridyltriazine (Fe³⁺-TPTZ) to blue ferrous (Fe²⁺) complex. | TPTZ solution, FeCl₃, acetate buffer, spectrophotometer. | Absorbance increase at 593nm; expressed as μM Fe²⁺ equivalents or Trolox equivalents [5]. |
| ORAC (Oxygen Radical Absorbance Capacity) [1] [2] | Measures ability to protect fluorescein from AAPH-generated peroxyl radicals; quantifies fluorescence decay delay. | Fluorescein, AAPH, Trolox standard, fluorescence plate reader. | Area under curve (AUC) calculation; results in Trolox equivalents [5]. |
| Total Phenolic Content (TPC) [1] [3] | Quantifies total phenolics via reduction of Folin-Ciocalteu reagent. | Folin-Ciocalteu reagent, sodium carbonate, gallic acid standard, spectrophotometer. | mg GAE/g (Gallic Acid Equivalents per gram of sample). |
The following diagram illustrates the general workflow for conducting and analyzing these antioxidant assays:
Given the lack of readily available data, I suggest the following approaches to gather the information you need:
The Selectivity Index (SI) is a crucial calculation in toxicology and drug development for determining whether a compound is more toxic to the target (e.g., cancer cells, bacteria) than to host cells.
The general formula is [1]: Selectivity Index (SI) = LC₅₀ (or IC₅₀) for mammalian cells / MIC (or IC₅₀) for target cells
Researchers use various assays to determine the LC₅₀ (median lethal concentration) or IC₅₀ (half-maximal inhibitory concentration) for mammalian cells and the MIC (minimal inhibitory concentration) for the target pathogen or diseased cells. The table below summarizes common assays [2].
| Assay Type | Assay Name | Measurement Principle | Role in SI Calculation |
|---|---|---|---|
| Colorimetric | MTT, MTS, XTT | Measures mitochondrial enzyme activity reducing a tetrazolium salt to a colored formazan product [2]. | Determines IC₅₀ for mammalian cell viability/cytotoxicity [2]. |
| Colorimetric | SRB (Sulforhodamine B) | Binds to cellular protein content, measuring biomass [2]. | Determines IC₅₀ for mammalian cell proliferation [2]. |
| Fluorometric | alamarBlue | Measures the reduction of resazurin to fluorescent resorufin by metabolically active cells [2]. | Determines IC₅₀ for mammalian cell viability [2]. |
| Luminometric | ATP assay | Measures ATP levels, indicating the presence of metabolically active cells [2]. | Determines IC₅₀ for mammalian cell viability [2]. |
| Microdilution | Broth Microdilution | Determines the lowest concentration that inhibits visible growth of a microorganism (MIC) [1]. | Provides the MIC value for antibacterial activity [1]. |
The following diagram outlines a generalized workflow for generating the data needed to calculate a Selectivity Index for a compound like sodium anthranilate.
The key steps involve [1] [2]:
Since specific data for this compound is not available in the current search, you may need to:
Irritant